Resveratrol-d4

Description

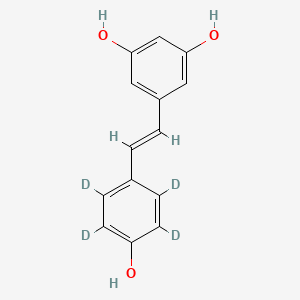

Structure

3D Structure

Properties

IUPAC Name |

5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKBXSAWLPMMSZ-RRQWMZAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O)O)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Resveratrol-d4 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics and primary research applications of Resveratrol-d4. As the deuterated analogue of resveratrol, a naturally occurring polyphenol renowned for its antioxidant and anti-inflammatory properties, this compound serves as an indispensable tool in the precise quantification of its parent compound in complex biological matrices. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS), and visual representations of relevant metabolic pathways and experimental workflows.

Core Properties and Primary Research Applications

This compound is a stable isotope-labeled version of trans-resveratrol, where four hydrogen atoms on the phenol ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This key difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for quantitative analysis.[1]

The primary application of this compound in research is to ensure the accuracy and reliability of analytical methods developed for the quantification of resveratrol in various biological samples, such as plasma, urine, and tissue homogenates.[1] By adding a known amount of this compound to a sample at the beginning of the analytical process, researchers can account for any loss of the analyte during sample preparation and variations in instrument response. This is crucial for obtaining precise and accurate measurements in pharmacokinetic, metabolic, and bioavailability studies of resveratrol.

Quantitative Data Summary

The following tables summarize the key quantitative data for both trans-resveratrol and its deuterated internal standard, this compound.

Table 1: Chemical and Physical Properties

| Property | trans-Resveratrol | This compound |

| Chemical Formula | C₁₄H₁₂O₃ | C₁₄H₈D₄O₃ |

| Molecular Weight | ~228.24 g/mol | ~232.27 g/mol |

| CAS Number | 501-36-0 | 1089051-56-8 |

| Appearance | White to off-white powder | White to off-white powder |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and acetone; sparingly soluble in water. | Similar solubility profile to trans-resveratrol. |

Table 2: Mass Spectrometry Data for Quantitative Analysis

| Analyte | Parent Ion (m/z) | Major Fragment Ion(s) (m/z) | Ionization Mode |

| trans-Resveratrol | 227.07 | 185.06, 143.05 | Negative ESI |

| This compound | 231.09 | 189.08, 147.07 | Negative ESI |

Note: The specific m/z values may vary slightly depending on the instrument and experimental conditions.

Experimental Protocols

Protocol for Quantification of Resveratrol in Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of resveratrol in plasma. Optimization of specific parameters will be required for different instrumentation and sample types.

1. Materials and Reagents

-

trans-Resveratrol standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Stock and Working Solutions

-

Resveratrol Stock Solution (1 mg/mL): Accurately weigh 10 mg of trans-resveratrol and dissolve in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Resveratrol Working Standards: Prepare a series of working standards by serially diluting the resveratrol stock solution with a 50:50 mixture of acetonitrile and water to achieve a concentration range suitable for the calibration curve (e.g., 1-1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

To a 100 µL aliquot of plasma, standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate resveratrol from matrix components (e.g., start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Resveratrol: 227.1 → 185.1 (quantifier), 227.1 → 143.1 (qualifier)

-

This compound: 231.1 → 189.1 (quantifier)

-

-

Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for both analytes to achieve maximum sensitivity.

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of resveratrol to this compound against the concentration of the resveratrol standards.

-

Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.

-

Quantify the concentration of resveratrol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to resveratrol research where this compound is employed.

References

An In-depth Technical Guide to the Synthesis and Characterization of trans-Resveratrol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trans-Resveratrol-d4 (E)-5-(2-(4-hydroxyphenyl-2,3,5,6-d4)ethenyl)benzene-1,3-diol), a deuterated isotopologue of the naturally occurring polyphenol, trans-resveratrol. Due to its utility as an internal standard in pharmacokinetic and metabolic studies, a reliable and well-characterized source of trans-Resveratrol-d4 is crucial for accurate quantification of trans-resveratrol and its metabolites in biological matrices.

Synthesis of trans-Resveratrol-d4

A convenient six-step synthesis for trans-Resveratrol-d4 has been reported with an overall yield of approximately 25%, starting from commercially available phenol-d6.[1] The synthetic route is outlined below, followed by a detailed experimental protocol adapted from established methods for resveratrol synthesis.

Synthesis Pathway

Caption: Six-step synthesis of trans-Resveratrol-d4.

Experimental Protocols

Step 1-4: Synthesis of the Phosphonium Salt Precursor (Illustrative Pathway)

Detailed protocols for the initial steps starting from phenol-d6 to the corresponding deuterated phosphonium salt are based on analogous non-deuterated syntheses. These steps typically involve:

-

Protection of the phenolic hydroxyl group: Phenol-d6 is protected, for example, as a methoxymethyl (MOM) ether.

-

Formylation: Introduction of a formyl group onto the deuterated aromatic ring.

-

Reduction to the corresponding alcohol.

-

Conversion to the phosphonium salt: The alcohol is converted to a bromide and subsequently reacted with triphenylphosphine.

Step 5: Horner-Wadsworth-Emmons Reaction

This key step involves the coupling of the deuterated phosphonium salt with a suitably protected hydroxybenzaldehyde derivative to form the stilbene backbone.

-

Reactants: Deuterated phosphonium salt, 3,5-dimethoxybenzaldehyde, and a strong base (e.g., sodium methoxide).

-

Solvent: Anhydrous solvent such as N,N-Dimethylformamide (DMF).

-

Procedure: The phosphonium salt is deprotonated by the base to form the ylide, which then reacts with the aldehyde. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure completion.

-

Work-up: The reaction is quenched, and the product is extracted with an organic solvent. Purification is achieved through column chromatography to yield the protected trans-resveratrol-d4.

Step 6: Deprotection

The final step involves the removal of the protecting groups from the hydroxyl functions to yield trans-resveratrol-d4.

-

Reagent: A strong Lewis acid such as boron tribromide (BBr₃).

-

Solvent: Anhydrous dichloromethane (DCM).

-

Procedure: The protected trans-resveratrol-d4 is dissolved in DCM and cooled to a low temperature (e.g., -78 °C). BBr₃ is added dropwise, and the reaction is allowed to warm to room temperature and stir until completion.

-

Work-up: The reaction is carefully quenched with water or methanol, and the product is extracted. Purification by column chromatography or recrystallization affords the final product, trans-resveratrol-d4.

Characterization of trans-Resveratrol-d4

The synthesized trans-Resveratrol-d4 is thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Characterization Workflow

Caption: Workflow for characterization.

Data Presentation

Table 1: Physicochemical Properties of trans-Resveratrol-d4

| Property | Value |

| Molecular Formula | C₁₄H₈D₄O₃ |

| Molecular Weight | ~232.28 g/mol |

| CAS Number | 1089051-56-8 |

| Appearance | Off-white to pale yellow solid |

| Isotopic Purity | d₄: 96%, d₃: 4%[1] |

Table 2: Spectroscopic Data for trans-Resveratrol-d4

| Technique | Observed Features (Predicted based on trans-resveratrol data) |

| ¹H NMR | Signals corresponding to the non-deuterated protons of the resorcinol ring and the vinyl bridge. Absence of signals for the 2', 3', 5', and 6' protons of the other aromatic ring. |

| ¹³C NMR | Signals for all carbon atoms. Carbons bearing deuterium will show characteristic splitting or reduced intensity. |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z ≈ 232. Key MRM transition for quantification: m/z 231 → 147. |

| FTIR (cm⁻¹) | ~3400-3200 (O-H stretching), ~1605 (C=C aromatic stretching), ~1585 (C=C olefinic stretching), ~965 (trans-olefinic C-H out-of-plane bending). |

Biological Context: Resveratrol Signaling Pathways

trans-Resveratrol is known to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and metabolism. The deuterated form is expected to have similar biological activity.

Caption: Key signaling pathways of resveratrol.

Conclusion

This technical guide provides a framework for the synthesis and comprehensive characterization of trans-Resveratrol-d4. The detailed protocols and expected analytical data serve as a valuable resource for researchers requiring this isotopically labeled compound for quantitative bioanalytical studies. The high isotopic purity and well-defined structure of the synthesized trans-Resveratrol-d4 ensure its suitability as a reliable internal standard in demanding analytical applications within the fields of pharmacology and drug development.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Resveratrol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Resveratrol-d4 (trans-Resveratrol-d4), a deuterated analog of the naturally occurring polyphenol, trans-resveratrol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various fields of analytical and biomedical research. While data specific to the deuterated form is limited, this guide consolidates available information and extrapolates from the extensive data on its non-deuterated counterpart, with appropriate notations.

Chemical Properties

This compound, systematically named 5-[(1E)-2-(4-hydroxyphenyl-2,3,5,6-d4)ethenyl]-1,3-benzenediol, is a stilbenoid in which four hydrogen atoms on the 4-hydroxyphenyl ring have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for the accurate quantification of resveratrol in complex biological matrices by mass spectrometry.[1]

General Properties

The fundamental chemical properties of trans-Resveratrol-d4 are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₈D₄O₃ | [1] |

| Molecular Weight | 232.27 g/mol | |

| CAS Number | 1089051-56-8 | [1] |

| Appearance | White to off-white crystalline powder | |

| Isotopic Purity | ≥98% deuterated forms (d₁-d₄) | [1] |

Solubility

The solubility of trans-Resveratrol-d4 has been determined in various organic solvents and aqueous solutions. As with its non-deuterated analog, it exhibits poor solubility in water.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | >100 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | >50 mg/mL | [1] |

| Ethanol | >50 mg/mL | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | <100 µg/mL | [1] |

| Water | <0.05 mg/mL | [2] |

Stability Profile

The stability of a compound is a critical parameter for its handling, storage, and application in experimental settings. While specific, in-depth stability studies on this compound are not extensively published, its stability is expected to be very similar to that of trans-resveratrol.

Storage and General Stability

When stored as a solid at -20°C, trans-Resveratrol-d4 is stable for at least two years.[1] Solutions should be prepared fresh, although storage in DMSO or ethanol at -20°C for up to one month is generally acceptable for non-deuterated resveratrol. For optimal stability, solutions should be protected from light.

pH Stability

The stability of trans-resveratrol is highly dependent on the pH of the medium. It is relatively stable in acidic to neutral conditions but degrades rapidly in alkaline environments.[2][3][4][5]

-

Acidic to Neutral pH (below 6.8): trans-Resveratrol exhibits good stability.[3][4][5]

-

Alkaline pH (above 6.8): Degradation increases exponentially.[3][4][5] Maximum degradation is observed around pH 9.[2]

Thermal Stability

Elevated temperatures accelerate the degradation of trans-resveratrol.[6] Studies on the non-deuterated compound show significant degradation at temperatures above 100°C.[6] When heated at its melting point (around 267°C), a significant portion of resveratrol degrades rapidly.

Photostability

trans-Resveratrol is sensitive to light, particularly UV radiation.[7][8][9][10][11] Exposure to UV light can induce isomerization from the more biologically active trans-isomer to the cis-isomer.[7] Further exposure can lead to photodegradation, resulting in a loss of antioxidant activity.[7] Therefore, it is crucial to protect this compound and its solutions from light.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the analysis and characterization of this compound. These protocols are primarily based on established methods for trans-resveratrol and can be adapted for the deuterated analog.

Synthesis of trans-Resveratrol-d4

A convenient six-step synthesis for trans-Resveratrol-d4 has been reported, starting from commercially available phenol-d6, with an overall yield of 25%. The final product was characterized by MS, IR, and ¹H and ¹³C NMR spectroscopy, with an isotopic distribution of 96% d4 and 4% d3. While a detailed, step-by-step protocol is not publicly available in the cited literature, the general synthetic pathway is outlined below.

Stability Indicating UPLC-MS/MS Method for Quantification

This method is suitable for the quantification of this compound and for assessing its stability in the presence of its degradation products.

Objective: To develop and validate a UPLC-MS/MS method for the quantification of trans-Resveratrol-d4.

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve good separation of the analyte from any degradants.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) 231.1 → Product ion (m/z) 188.1 (example, should be optimized).

-

Internal Standard (e.g., Resveratrol-¹³C₆): To be determined based on the chosen standard.

-

Sample Preparation (for plasma samples):

-

To 100 µL of plasma, add the internal standard solution.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Inject into the UPLC-MS/MS system.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[12][13][14]

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 105°C for 48 hours.

-

Photodegradation: Expose a solution of the drug substance to UV light (254 nm) and fluorescent light.

Procedure:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions and solid drug substance to the stress conditions outlined above.

-

At specified time points, withdraw samples and neutralize if necessary.

-

Dilute the samples to an appropriate concentration.

-

Analyze the samples using a validated stability-indicating UPLC-MS/MS method (as described in 3.2).

Signaling Pathways and Biological Activity

While this compound is primarily used as an analytical standard, its biological activity is presumed to be identical to that of non-deuterated resveratrol due to the kinetic isotope effect being negligible in most biological systems. Resveratrol is known to interact with a multitude of cellular targets and signaling pathways.

Sirtuin 1 (SIRT1) Activation

Resveratrol is a well-known activator of SIRT1, a NAD⁺-dependent deacetylase involved in various cellular processes, including metabolism, stress resistance, and aging.

Cyclooxygenase (COX) Inhibition

Resveratrol has been shown to inhibit the activity of cyclooxygenase enzymes, COX-1 and COX-2, which are involved in the synthesis of prostaglandins and play a key role in inflammation.

Conclusion

This compound is a critical tool for the accurate quantification of resveratrol in research and clinical settings. Its chemical properties and stability profile are largely comparable to its non-deuterated counterpart. This guide provides a foundational understanding of its characteristics and offers detailed protocols for its analysis and stability testing. Researchers should, however, remain mindful of the limited availability of stability data specifically for the deuterated form and are encouraged to perform their own validation experiments as needed. The provided diagrams and workflows offer a visual representation of key processes and pathways, aiding in the comprehension and application of this important analytical standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 8. Photostability evaluation of five UV-filters, trans-resveratrol and beta-carotene in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enhancement of trans-resveratrol photostability by encapsulation in lipid microparticles: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biomedres.us [biomedres.us]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. medcraveonline.com [medcraveonline.com]

Resveratrol-d4 supplier information for research labs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Resveratrol-d4, a deuterated internal standard crucial for the accurate quantification of resveratrol in complex biological matrices. This document outlines supplier information, key product specifications, experimental protocols for its use, and relevant biological signaling pathways.

Supplier Information and Product Specifications

The selection of a reliable supplier for research-grade this compound is critical for experimental success. Key considerations include purity, isotopic enrichment, concentration, and cost. The following table summarizes a comparative overview of offerings from prominent suppliers.

| Supplier | Product Name | Catalog Number | Purity/Isotopic Enrichment | Available Quantities | Price (USD) | Form | Storage |

| Cayman Chemical | trans-Resveratrol-d4 | 13130 | ≥99% deuterated forms (d1-d4)[1] | 100 µg, 250 µg, 500 µg, 1 mg[1] | $49, $115, $216, $380[1] | Solution in ethanol[1] | -20°C[1] |

| MedChemExpress | This compound | HY-16561S | Purity (HPLC): 99.36%, Isotopic Enrichment: 93.56% (d4) | 1 mg, 5 mg, 10 mg, 25 mg | Contact for pricing | Solid | -20°C (3 years) |

| Clearsynth | This compound | CS-O-03106 | Purity by HPLC: 97.79%[2] | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[2] | Login to view price[2] | Solid | 2-8°C (long term)[2] |

| Santa Cruz Biotechnology | trans-Resveratrol-d4 | sc-217985 | Information available on lot-specific Certificate of Analysis | Contact for information | Contact for pricing | Solid | -20°C |

| LGC Standards | This compound | TRC-R287502 | Not specified | Not specified | Contact for pricing | Not specified | Not specified |

| Clinivex | This compound | Not specified | Not specified | Not specified | Contact for pricing | Not specified | Room temperature (shipping)[3] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₈D₄O₃ |

| Molecular Weight | ~232.27 g/mol |

| CAS Number | 1089051-56-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (>50 mg/mL), Ethanol (>50 mg/mL), and DMF (>100 mg/mL). Poorly soluble in water.[1] |

| Stability | Stable for at least 2 years when stored at -20°C.[1] Light and pH sensitive. |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative mass spectrometry-based assays to account for variations in sample preparation and instrument response.

Preparation of Stock and Working Solutions

a. Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound solid.

-

Dissolve the solid in 1 mL of a suitable organic solvent such as methanol, ethanol, or DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C in an amber vial to protect from light.

b. Working Solutions:

-

Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (e.g., 50% methanol in water) to achieve the desired concentrations for spiking into calibration standards and quality control samples.

-

The concentration of the internal standard working solution should be chosen to be in the mid-range of the calibration curve of the analyte (resveratrol).

Sample Preparation for LC-MS/MS Analysis of Plasma Samples

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

a. Protein Precipitation:

-

To 100 µL of plasma sample, add a predetermined amount of this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

b. Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

-

Vortex briefly and transfer to an autosampler vial for injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are typical starting parameters that should be optimized for your specific instrument.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to improve ionization.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for resveratrol and its deuterated analog.

-

MRM Transitions:

-

Resveratrol: Q1: m/z 227 -> Q3: m/z 185 (quantifier), m/z 143 (qualifier)

-

This compound: Q1: m/z 231 -> Q3: m/z 187 (or other appropriate fragment)

-

Mandatory Visualizations

Experimental Workflow for Pharmacokinetic Studies

References

Understanding the Isotopic Labeling of Resveratrol-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Resveratrol-d4, a deuterated form of the well-researched polyphenol, resveratrol. This document details its synthesis, analytical quantification, and the key signaling pathways it helps to elucidate in biomedical research. The inclusion of detailed experimental protocols and visual diagrams aims to equip researchers with the practical knowledge necessary for utilizing this compound in their studies.

Introduction to this compound

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring compound found in various plants, including grapes, blueberries, and peanuts. It has garnered significant scientific interest for its potential antioxidant, anti-inflammatory, and anti-aging properties. This compound is a stable isotope-labeled version of resveratrol, where four hydrogen atoms on the phenol ring are replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification of resveratrol in biological samples. Its near-identical chemical and physical properties to unlabeled resveratrol, coupled with its distinct mass, allow it to serve as an ideal internal standard for accurate and precise measurements in pharmacokinetic and metabolism studies.

Synthesis of trans-Resveratrol-d4

A known method for the synthesis of trans-Resveratrol-d4 involves a six-step process starting from commercially available phenol-d6, affording an overall yield of approximately 25%[1]. While the complete, step-by-step protocol is detailed in the primary literature, the general synthetic strategy is outlined below.

Synthesis Workflow:

Caption: A simplified workflow for the 6-step synthesis of trans-Resveratrol-d4.

The isotopic distribution of the final product is crucial for its use as an internal standard. High-resolution mass spectrometry has shown the isotopic purity of the synthesized trans-Resveratrol-d4 to be approximately 96% for d4 and 4% for d3[2].

Analytical Quantification using this compound

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods to quantify resveratrol in biological matrices such as plasma and tissue homogenates. The co-extraction and co-analysis of the analyte (resveratrol) and the internal standard (this compound) allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise results.

Experimental Protocols

Below are representative protocols for sample preparation and LC-MS/MS analysis, compiled from various validated methods.

Table 1: Sample Preparation Protocols for Resveratrol Analysis

| Method | Matrix | Procedure |

| Protein Precipitation | Plasma | 1. To 100 µL of plasma, add 2.5 µL of this compound internal standard (IS) solution (e.g., 4 µg/mL). 2. Add 250 µL of methanol to precipitate proteins. 3. Vortex and centrifuge to pellet the proteins. 4. Collect the supernatant for LC-MS/MS analysis. |

| Liquid-Liquid Extraction | Plasma/Tissue Homogenate | 1. To 200 µL of plasma or tissue homogenate, add 10 µL of IS solution. 2. Add 1.8 mL of methyl tert-butyl ether (MTBE) as the extraction solvent. 3. Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes. 4. Separate the organic layer and evaporate to dryness. 5. Reconstitute the residue in the mobile phase for analysis. |

Table 2: Representative LC-MS/MS and UPLC-MS/MS Parameters for Resveratrol Quantification

| Parameter | LC-MS/MS Method 1 | UPLC-MS/MS Method 2 |

| Chromatography System | Agilent 1290 dual pump with 6460 Triple Quad LC/MS[3] | Shimadzu UHPLC system with AB Sciex QTrap 4000 MS[4] |

| Column | Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm)[3] | Acquity BEH C18 (2.1 x 50 mm)[4] |

| Mobile Phase A | 1 mM ammonium fluoride in distilled water[3] | 0.1% formic acid in water[4] |

| Mobile Phase B | 100% methanol[3] | Acetonitrile[4] |

| Flow Rate | 0.5 mL/min[3] | 0.3 mL/min |

| Gradient Elution | 0 min, 0% B; 2 min, 30% B; 2.5 min, 70% B; 2.6 min, 95% B; 3.5 min, 95% B; 3.6 min, 30% B[3] | Isocratic or gradient elution can be applied. |

| Ionization Mode | Negative Electrospray Ionization (ESI)[3][5] | Negative ESI[4] |

| MRM Transitions (m/z) | Resveratrol: 227 → 185 (quantifier), 227 → 143 (qualifier)[5]. This compound: 231 → 147[5] | Resveratrol: 227 → 185. This compound: 231 → 147. |

| Retention Time | Resveratrol: ~2.22 min. This compound: ~2.17 min[3][5] | Varies depending on the specific method. |

Kinetic Isotope Effect

When using deuterated compounds as internal standards, it is important to consider the potential for kinetic isotope effects (KIE). The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, reactions involving the cleavage of a C-D bond can be slower. This can potentially affect the rate of metabolism of this compound compared to unlabeled resveratrol, particularly if the deuterated positions are sites of metabolic modification by enzymes such as cytochrome P450s.

However, for this compound, the deuterium labels are on the aromatic ring, which is not the primary site of metabolic glucuronidation or sulfation. Therefore, the kinetic isotope effect on the overall pharmacokinetic profile is generally considered to be negligible, making it an excellent internal standard. Nevertheless, researchers should be aware of this potential phenomenon, especially when designing new deuterated standards or interpreting metabolism data.

Resveratrol-Modulated Signaling Pathways

Resveratrol is known to exert its biological effects by modulating a variety of cellular signaling pathways. The use of this compound in quantitative studies allows for a more precise correlation between resveratrol concentrations and its downstream effects on these pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Resveratrol has been shown to inhibit this pathway in various cancer cell lines, contributing to its anti-cancer properties.

Caption: Resveratrol's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Resveratrol can activate this pathway, leading to the expression of various antioxidant and detoxification enzymes.

Caption: Activation of the Nrf2/ARE antioxidant pathway by Resveratrol.

SIRT1 Activation

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and aging. Resveratrol is a well-known activator of SIRT1, and this interaction is believed to mediate many of its beneficial health effects.

Caption: Resveratrol-mediated activation of SIRT1 and its downstream effects.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and molecular biology. Its use as an internal standard enables the accurate quantification of resveratrol in complex biological matrices, providing reliable data for pharmacokinetic modeling and dose-response studies. Understanding the synthesis of this compound, the analytical methods for its use, and the cellular pathways influenced by resveratrol is crucial for advancing our knowledge of this promising natural compound and its potential therapeutic applications. This guide provides a foundational resource for scientists and professionals working with or considering the use of isotopically labeled resveratrol in their research endeavors.

References

Resveratrol-d4 molecular weight and chemical formula

For Immediate Release

This technical guide provides an in-depth overview of Resveratrol-d4, a deuterated analog of the well-studied polyphenol, resveratrol. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, its application in experimental settings, and its interaction with key cellular signaling pathways.

Core Molecular Data

This compound, also known as trans-Resveratrol-d4, is a synthesized form of resveratrol where four hydrogen atoms on the phenol ring have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for the accurate quantification of resveratrol in various biological matrices.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₈D₄O₃ | [1][2][3][4] |

| Molecular Weight | 232.27 g/mol | [2][3][5] |

| Monoisotopic Mass | 232.103751224 Da | [5] |

| CAS Number | 1089051-56-8 | [1][4] |

Application in Experimental Protocols: Quantification of Resveratrol

The primary application of this compound is as an internal standard in mass spectrometry-based analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the precise quantification of resveratrol. Its chemical properties are nearly identical to resveratrol, but its increased mass allows it to be distinguished by the mass spectrometer.

Experimental Protocol: Quantification of Resveratrol in Plasma using LC-MS/MS

This protocol outlines a general procedure for the quantification of resveratrol in plasma samples using this compound as an internal standard.

1. Sample Preparation:

-

To a 100 µL plasma sample, add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with two solvents is common, for instance, Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Injection Volume: 5-10 µL of the reconstituted sample is injected.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive mode can be used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify resveratrol and this compound. The specific precursor and product ion transitions for both molecules would be monitored.

-

3. Data Analysis:

-

A calibration curve is generated by plotting the ratio of the peak area of resveratrol to the peak area of this compound against a series of known concentrations of resveratrol standards.

-

The concentration of resveratrol in the plasma samples is then determined by interpolating the peak area ratio from the calibration curve.

Role in Cellular Signaling Pathways

As a deuterated analog, this compound is expected to exhibit the same biological activities as resveratrol. Resveratrol is known to modulate a variety of signaling pathways, playing a role in its antioxidant, anti-inflammatory, and potential therapeutic effects.

One of the key pathways influenced by resveratrol is the Nrf2 signaling pathway , which is a critical regulator of the cellular antioxidant response.

Caption: Resveratrol's activation of the Nrf2 signaling pathway.

Under normal conditions, the protein Keap1 binds to Nrf2, leading to its degradation. Resveratrol can inhibit Keap1, allowing Nrf2 to accumulate and translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. The resulting proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), contribute to cellular protection against oxidative stress.

Another significant pathway modulated by resveratrol involves Sirtuin 1 (SIRT1) , a protein deacetylase implicated in cellular metabolism, stress resistance, and aging.

Caption: Resveratrol's activation of the SIRT1 signaling pathway.

Resveratrol is known to activate SIRT1. This activation leads to the deacetylation and subsequent activation of various downstream targets, including Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). Activated PGC-1α is a master regulator of mitochondrial biogenesis, the process of generating new mitochondria. This enhancement of mitochondrial function is linked to many of the metabolic benefits attributed to resveratrol.

References

- 1. researchgate.net [researchgate.net]

- 2. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nrf2activators.com [nrf2activators.com]

- 4. Resveratrol Modulates Transforming Growth Factor-Beta (TGF-β) Signaling Pathway for Disease Therapy: A New Insight into Its Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Resveratrol-d4: Commercial Availability, Purity, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, purity, and analytical methodologies for Resveratrol-d4 (Deuterated Resveratrol). This stable isotope-labeled internal standard is critical for accurate quantification of resveratrol in various matrices, a key consideration in preclinical and clinical research. This document outlines the quality attributes of commercially available this compound, details relevant analytical techniques, and provides insights into its application in research.

Commercial Availability and Supplier Specifications

This compound is available from several reputable suppliers of research chemicals and analytical standards. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a product that meets the requirements of their specific application. The following table summarizes the offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) | Stated Purity |

| Cayman Chemical | trans-Resveratrol-d4 | 1089051-56-8 | C₁₄H₈D₄O₃ | 232.3 | ≥99% deuterated forms (d₁-d₄)[1] |

| MedchemExpress | This compound | 1089051-56-8 | C₁₄H₈D₄O₃ | 232.27 | 99.9% (by HPLC)[2] |

| Clearsynth | This compound | 1089051-56-8 | C₁₄H₈D₄O₃ | 232.27 | 97.79% (by HPLC)[3] |

| Santa Cruz Biotechnology | trans-Resveratrol-d4 | 1089051-56-8 | C₁₄H₈D₄O₃ | 232.3 | Information available upon request of CoA[4] |

| LGC Standards | This compound | 1089051-56-8 | C₁₄H₈D₄O₃ | 232.27 | High quality reference standard[5] |

| Axios Research | This compound | 501-36-0 (non-labelled) | C₁₄H₈D₄O₃ | 232.27 | Fully characterized chemical compound |

Purity and Characterization

The utility of this compound as an internal standard is directly dependent on its chemical and isotopic purity. Manufacturers employ a range of analytical techniques to characterize their products.

Chemical Purity

Chemical purity is typically assessed by High-Performance Liquid Chromatography (HPLC). A Certificate of Analysis (CoA) should be requested from the supplier to obtain batch-specific purity data.

Example Certificate of Analysis Data:

| Parameter | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Purity (HPLC) | ≥99.0% | 99.9% | HPLC[2] |

Isotopic Purity

Isotopic purity is a critical parameter for a deuterated standard. It is typically determined by mass spectrometry. The isotopic distribution indicates the percentage of the compound that is fully deuterated (d4) and the percentages of lesser-deuterated forms (d1, d2, d3) and the unlabeled compound (d0). High isotopic purity (predominantly d4) is desirable to minimize interference with the analyte signal.

Cayman Chemical specifies their product as having ≥99% deuterated forms (d1-d4)[1].

Synthesis of this compound

A brief overview of a synthetic route to trans-Resveratrol-d4 is presented below. The synthesis of deuterated resveratrol typically involves the use of deuterated starting materials. One common approach is a Wittig or Horner-Wadsworth-Emmons reaction.

References

The Isotopic Fingerprint of Resveratrol: A Guide to Natural Abundance and Labeled Standards in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of isotopic analysis in resveratrol research. Understanding the natural abundance of isotopes in resveratrol and the application of isotopically labeled standards is paramount for accurate quantification and for elucidating its complex biological pathways. This document provides a comprehensive overview of these topics, including detailed data, experimental protocols, and visual representations of key concepts.

Section 1: Natural Isotopic Abundance of Resveratrol's Constituent Elements

Resveratrol (C₁₄H₁₂O₃) is composed of carbon, hydrogen, and oxygen, each with a characteristic natural isotopic abundance. These subtle variations in atomic mass provide a fundamental baseline for mass spectrometry-based analyses. The naturally occurring stable isotopes of these elements are summarized below.

| Element | Isotope | Natural Abundance (%) |

| Carbon | Carbon-12 (¹²C) | ~98.9%[1][2][3] |

| Carbon-13 (¹³C) | ~1.1%[1][2][3] | |

| Hydrogen | Protium (¹H) | ~99.985%[1][2] |

| Deuterium (²H or D) | ~0.015%[1][2] | |

| Oxygen | Oxygen-16 (¹⁶O) | ~99.76%[2][3] |

| Oxygen-17 (¹⁷O) | ~0.04%[2] | |

| Oxygen-18 (¹⁸O) | ~0.20%[2][3] |

Note: These are average terrestrial abundances and can vary slightly based on the source of the resveratrol.

Section 2: Isotopically Labeled Resveratrol Standards

For precise and accurate quantification in complex biological matrices, stable isotope-labeled internal standards are indispensable. These standards are synthesized to be chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This mass difference allows them to be distinguished from the endogenous analyte by a mass spectrometer.

| Labeled Standard | Common Isotopic Label(s) | Supplier Examples |

| Resveratrol-d₄ | Deuterium (²H) | Commercially available |

| Resveratrol-¹³C₆ | Carbon-13 (¹³C) | MedChemExpress, Cambridge Isotope Laboratories[4][5] |

The use of these standards in a technique called Stable Isotope Dilution Analysis (SIDA) corrects for sample loss during preparation and for matrix effects during ionization, leading to highly reliable quantitative results.[6]

Section 3: Experimental Protocols for Resveratrol Quantification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of resveratrol and its metabolites in biological samples.[7] The following is a generalized protocol based on common methodologies.

Sample Preparation (Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the isotopically labeled internal standard (e.g., resveratrol-d₄ at a known concentration).

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

Liquid Chromatography (LC) Conditions

-

Mobile Phase A: 0.1% formic acid in water.[8]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly over several minutes to elute resveratrol and its metabolites, followed by a re-equilibration step.

-

Flow Rate: Approximately 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for resveratrol.[9][10]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the native resveratrol and the labeled internal standard.

-

Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of resveratrol in the sample against a calibration curve.

Section 4: Resveratrol's Influence on Key Signaling Pathways

Resveratrol exerts its diverse biological effects by modulating a variety of cellular signaling pathways. Understanding these pathways is crucial for drug development and for elucidating its mechanisms of action.

Caption: Major signaling pathways modulated by resveratrol.

Resveratrol has been shown to activate SIRT1 and AMPK, which are key regulators of metabolism.[11][12] It also activates the Nrf2 pathway, leading to an enhanced antioxidant response.[13][14] Conversely, resveratrol can inhibit the Wnt/β-catenin and PI3K/AKT pathways, which are often dysregulated in diseases like cancer, thereby reducing cell proliferation and promoting apoptosis.[13][15]

Section 5: Experimental Workflow for Resveratrol Analysis

The following diagram outlines a typical workflow for the quantitative analysis of resveratrol in biological samples using isotopically labeled standards.

References

- 1. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]

- 2. Illustrated Glossary of Organic Chemistry - Natural abundance [chem.ucla.edu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Resveratrol (4-hydroxyphenyl-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-9259-0.01 [isotope.com]

- 6. Quantitation of resveratrol in red wines by means of stable isotope dilution analysis-ultra-performance liquid chromatography-Quan-time-of-flight mass spectrometry and cross validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nrf2activators.com [nrf2activators.com]

- 12. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Resveratrol vs. Resveratrol-d4: A Technical Guide to Their Core Differences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the key distinctions between resveratrol and its deuterated analog, Resveratrol-d4. By providing a comprehensive overview of their chemical properties, biological activities, and analytical applications, this document serves as a vital resource for professionals in research and drug development.

Introduction: The Significance of Resveratrol and its Deuterated Form

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenolic compound found in various plants, including grapes, blueberries, and peanuts.[1] It has garnered significant scientific interest for its wide array of potential health benefits, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties.[1][2][3] However, the therapeutic application of resveratrol is often hampered by its rapid metabolism and low bioavailability.[4][5][6][7]

This compound is a stable isotope-labeled version of resveratrol where four hydrogen atoms on one of the phenyl rings have been replaced with deuterium. This seemingly subtle structural modification does not significantly alter the compound's fundamental chemical nature but has profound implications for its use in analytical and research settings. Primarily, this compound serves as an indispensable internal standard for the accurate quantification of resveratrol in biological matrices using mass spectrometry-based methods.

This guide will delve into the nuanced differences between these two molecules, focusing on their physicochemical properties, the impact of deuteration on pharmacokinetics, their respective roles in experimental research, and the signaling pathways modulated by resveratrol.

Physicochemical Properties: A Comparative Analysis

While resveratrol and this compound share the same core structure, the substitution of hydrogen with deuterium results in a slight increase in molecular weight. This difference is fundamental to their differentiation in mass spectrometry. The key physicochemical properties are summarized in the table below for easy comparison.

| Property | Resveratrol | This compound |

| Molecular Formula | C₁₄H₁₂O₃ | C₁₄H₈D₄O₃ |

| Molecular Weight | ~228.24 g/mol | ~232.27 g/mol |

| IUPAC Name | 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | 5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]benzene-1,3-diol |

| CAS Number | 501-36-0 | 1089051-56-8 |

| Appearance | White to off-white crystalline powder | Not explicitly stated, but assumed to be similar to resveratrol |

| Solubility | Poorly soluble in water; Soluble in ethanol, methanol, acetone | Soluble in ethanol, DMF, DMSO |

| Melting Point | ~258–260°C | Not explicitly stated |

The Deuterium Kinetic Isotope Effect: A Theoretical Advantage for this compound

The substitution of hydrogen with deuterium, a heavier and more stable isotope, can significantly influence the metabolic fate of a molecule. This phenomenon is known as the deuterium kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.

In the context of drug metabolism, where cytochrome P450 enzymes often catalyze the breaking of C-H bonds, deuteration can slow down the rate of metabolic reactions. This can lead to:

-

Increased half-life: The drug remains in the body for a longer period.

-

Enhanced bioavailability: A greater proportion of the unchanged drug reaches systemic circulation.

-

Reduced formation of metabolites: This can potentially decrease the risk of metabolite-associated toxicity.

While these are the generally accepted principles of deuteration in drug development, it is crucial to note that no direct comparative pharmacokinetic studies between resveratrol and this compound have been published to date. The primary application of this compound remains as an internal standard for analytical purposes, and its potential therapeutic benefits as a deuterated drug have not been a focus of investigation.

Pharmacokinetics of Resveratrol

Numerous studies have characterized the pharmacokinetic profile of resveratrol in humans and animal models. Following oral administration, resveratrol is well-absorbed but undergoes rapid and extensive metabolism in the intestines and liver.[5][7] The primary metabolites are glucuronide and sulfate conjugates.[5][8] This first-pass metabolism results in very low plasma concentrations of the parent resveratrol, which is a significant challenge for its clinical development.[5][7]

| Pharmacokinetic Parameter (Human, 500 mg oral dose) | Resveratrol | Resveratrol Glucuronides | Resveratrol Sulfates |

| Cmax (ng/mL) | 71.2 ± 42.4 | 4,083.9 ± 1,704.4 | 1,516.0 ± 639.0 |

| AUC₀-inf (ng·h/mL) | 179.1 ± 79.1 | 39,732.4 ± 16,145.6 | 14,441.7 ± 7,593.2 |

Data from a study on the bioavailability of a 500 mg resveratrol tablet in healthy volunteers.[5]

Experimental Protocols: Quantification of Resveratrol using this compound

The most significant practical difference between resveratrol and this compound lies in their application in experimental settings. This compound is the gold standard internal standard for the quantification of resveratrol in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution Analysis

In this method, a known amount of this compound is added to the biological sample (e.g., plasma, urine, tissue homogenate) at the beginning of the sample preparation process. Both the analyte (resveratrol) and the internal standard (this compound) are co-extracted and analyzed by LC-MS/MS. Because they are chemically almost identical, they exhibit similar chromatographic behavior and ionization efficiency. However, they are distinguishable by their different masses. By measuring the ratio of the mass spectrometer signal of resveratrol to that of this compound, the concentration of resveratrol in the original sample can be accurately determined, correcting for any sample loss during preparation and variations in instrument response.

Representative Experimental Workflow for Resveratrol Quantification

References

- 1. greenpharmacy.info [greenpharmacy.info]

- 2. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Recent studies on resveratrol and its biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

The Deuterium Switch: A Technical Guide to the Application of Deuterium-Labeled Compounds in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool in modern pharmacology. This "deuterium switch" can significantly alter the metabolic fate and pharmacokinetic profile of drug candidates, leading to improved therapeutic agents with enhanced efficacy, safety, and tolerability. This technical guide provides an in-depth exploration of the core principles, practical applications, and experimental methodologies related to deuterium-labeled compounds in drug discovery and development. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this innovative approach.

Introduction: The Deuterium Kinetic Isotope Effect

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus. This seemingly subtle addition of a neutron results in a doubling of the atomic mass compared to protium (¹H), the most common hydrogen isotope.[1] This mass difference is the foundation of the Deuterium Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom involved in a bond-breaking step is replaced by deuterium.

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.[2] In pharmacology, this effect is particularly relevant for drug metabolism, much of which is mediated by cytochrome P450 (CYP) enzymes that catalyze the oxidative cleavage of C-H bonds.[3] By strategically placing deuterium at a metabolically vulnerable position (a "soft spot") within a drug molecule, the rate of metabolism at that site can be significantly reduced.[4]

This slowing of metabolism can lead to several desirable outcomes:

-

Increased drug exposure (AUC): A slower metabolic clearance results in the drug remaining in the body for a longer period.

-

Longer half-life (t½): This allows for less frequent dosing, which can improve patient compliance.

-

Reduced formation of toxic or inactive metabolites: By blocking a specific metabolic pathway, the formation of undesirable byproducts can be minimized.[5]

-

Increased bioavailability: Slower first-pass metabolism can lead to a greater proportion of the administered dose reaching systemic circulation.

-

Reduced peak-to-trough plasma concentration fluctuations: This can lead to a more consistent therapeutic effect and a better safety profile.[6]

Applications in Pharmacology

The application of deuterium-labeled compounds in pharmacology can be broadly categorized into two main areas: as therapeutic agents themselves and as tools in metabolic and pharmacokinetic studies.

Deuterated Compounds as Therapeutic Agents

The "deuterium switch" strategy involves creating deuterated analogs of existing drugs to improve their pharmacokinetic and/or safety profiles. This approach has led to the successful development and approval of several deuterated drugs.

A notable example is Deutetrabenazine (Austedo®) , a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease.[7] Tetrabenazine is rapidly metabolized, leading to high peak plasma concentrations and the need for frequent dosing. By replacing the hydrogen atoms on the two methoxy groups with deuterium, the metabolic stability of deutetrabenazine is significantly increased.[8] This results in a longer half-life of its active metabolites, allowing for a lower total daily dose and a reduced dosing frequency, which in turn improves its safety and tolerability profile.[6][7]

Another approved deuterated drug is Deucravacitinib (Sotyktu™) , a selective inhibitor of tyrosine kinase 2 (TYK2) for the treatment of plaque psoriasis.[9] In this case, deuteration was incorporated during the initial drug design to fine-tune its metabolic profile and enhance its selectivity.[10]

Deuterium-Labeled Compounds in Metabolic and Pharmacokinetic (PK) Studies

Deuterium-labeled compounds are invaluable tools for elucidating the metabolic pathways and pharmacokinetic properties of drugs.[11]

-

Metabolic Pathway Identification: By administering a deuterated version of a drug, metabolites can be easily identified by their characteristic mass shift in mass spectrometry analysis. This helps in understanding how a drug is biotransformed in the body.

-

Pharmacokinetic Studies: Co-administering a deuterated and non-deuterated version of a drug allows for a direct comparison of their pharmacokinetic profiles within the same individual, eliminating inter-subject variability.

-

Internal Standards in Bioanalysis: Deuterated analogs of a drug are considered the "gold standard" for use as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS).[12] Because they have nearly identical physicochemical properties to the analyte, they co-elute and experience the same matrix effects, allowing for highly accurate and precise quantification.[12]

Data Presentation: Pharmacokinetic Parameter Comparison

The following tables summarize the pharmacokinetic parameters of several deuterated drugs compared to their non-deuterated counterparts, demonstrating the significant impact of the deuterium switch.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine Active Metabolites (Total (α+β)-HTBZ) [6][7]

| Parameter | Deutetrabenazine | Tetrabenazine | Fold Change |

| Half-life (t½, hours) | ~9-10 | ~2-5 | ~2-5x longer |

| AUC₀₋inf (ng·h/mL) | ~560 | ~280 | ~2x higher |

| Cₘₐₓ (ng/mL) | ~58 | ~175 | ~3x lower |

| Peak-to-Trough Fluctuation | Significantly Reduced | High | - |

Table 2: Pharmacokinetic Parameters of Deuterated Ivacaftor (CTP-656) vs. Ivacaftor [13][14]

| Parameter | CTP-656 (d₉-Ivacaftor) | Ivacaftor | Fold Change |

| Half-life (t½, hours) | 15.9 | ~6-9 | ~1.8-2.7x longer |

| AUC₀₋₂₄ (ng·h/mL) | Increased | Lower | - |

| C₂₄ₕ (ng/mL) | Increased | Lower | - |

Table 3: Pharmacokinetic Parameters of d₉-Methadone vs. Methadone in Mice [15]

| Parameter | d₉-Methadone | Methadone | Fold Change |

| AUC₀₋₈ₕ (ng·h/mL) | 3584 ± 849 | 626 ± 129 | 5.7x higher |

| Cₘₐₓ (ng/mL) | 1850 ± 290 | 420 ± 90 | 4.4x higher |

| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | 5.2x lower |

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterium-labeled compounds.

Synthesis of a Deuterated Compound via Hydrogen-Deuterium Exchange

This protocol describes a general procedure for the deuteration of an organic compound using a heterogeneous catalyst and deuterium oxide (D₂O) as the deuterium source.[6][8]

Materials:

-

Substrate (e.g., an amino acid or a drug molecule)

-

Palladium on carbon (Pd/C, 10 wt%)

-

Aluminum (Al) powder

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Microwave reactor vials

-

Methanol (for workup)

-

Dichloromethane (for workup)

-

Anhydrous sodium sulfate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a microwave reactor vial, add the substrate (1.0 mmol), Pd/C (10 mol%), and Al powder (2.0 mmol).

-

Add D₂O (2.0 mL) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120 °C for 30-60 minutes with stirring.[8]

-

After the reaction is complete, cool the vial to room temperature.

-

Quench the reaction by carefully adding methanol (5 mL).

-

Filter the mixture through a pad of Celite to remove the catalyst and aluminum salts.

-

Wash the filter cake with methanol and dichloromethane.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

-

Characterize the final product and determine the extent of deuterium incorporation using ¹H-NMR, ²H-NMR, and mass spectrometry.

Quantitative Analysis of a Deuterated Drug in Human Plasma by LC-MS/MS

This protocol outlines a general method for the quantification of a deuterated drug and its non-deuterated counterpart in human plasma, using a deuterated internal standard.[5]

Materials and Reagents:

-

Human plasma (drug-free)

-

Analyte reference standard (non-deuterated drug)

-

Deuterated analyte reference standard

-

Deuterated internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

-

Reversed-phase HPLC column (e.g., C18)

Procedure:

1. Preparation of Stock and Working Solutions:

- Prepare primary stock solutions (1 mg/mL) of the analyte, deuterated analyte, and deuterated IS in methanol.

- Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with 50:50 acetonitrile/water.

- Prepare a working solution of the deuterated IS at a concentration that provides a stable and robust signal.

2. Sample Preparation (Protein Precipitation):

- Aliquot 100 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

- Add 20 µL of the deuterated IS working solution to each tube (except for blank samples).

- Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

- Vortex the tubes for 1 minute.

- Centrifuge the tubes at 10,000 rpm for 10 minutes at 4 °C.

- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Flow Rate: 0.4 mL/min.

- Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences.

- Injection Volume: 5-10 µL.

- Mass Spectrometer Settings:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Scan Type: Multiple Reaction Monitoring (MRM).

- Optimize the MRM transitions (precursor ion → product ion) and collision energies for the analyte, deuterated analyte, and deuterated IS.

4. Data Analysis:

- Integrate the peak areas for the analyte and the IS.

- Calculate the peak area ratio of the analyte to the IS.

- Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

- Determine the concentration of the analyte in the QC and unknown samples using the regression equation from the calibration curve.

5. Method Validation:

- The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5][12]

Determination of Deuterium Incorporation by ¹H-NMR Spectroscopy

This protocol describes how to use ¹H-NMR spectroscopy to determine the percentage of deuterium incorporation at a specific site in a molecule.[13]

Materials:

-

Deuterated compound

-

Non-deuterated reference standard

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

Internal standard (optional, for quantitation)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the deuterated compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated NMR solvent in a clean, dry NMR tube.

-

Prepare a separate NMR sample of the non-deuterated reference standard at a similar concentration.

-

Ensure the samples are free of particulate matter by filtering if necessary.

-

-

NMR Spectrum Acquisition:

-

Acquire a ¹H-NMR spectrum for both the deuterated sample and the non-deuterated reference standard under identical experimental conditions (e.g., number of scans, relaxation delay).

-

Ensure the spectrometer is properly locked and shimmed to obtain high-resolution spectra.

-

-

Data Processing and Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Identify the proton signal in the spectrum of the non-deuterated compound that corresponds to the site of deuteration.

-

Identify a stable, non-deuterated proton signal within the molecule to serve as an internal reference. This signal should be well-resolved and not overlap with other signals.

-

Integrate the area of the signal corresponding to the site of deuteration and the area of the internal reference signal in both spectra.

-

Calculation of Deuterium Incorporation:

-

Let IH-site be the integral of the proton signal at the site of deuteration in the deuterated sample.

-

Let Iref be the integral of the internal reference proton signal in the deuterated sample.

-

Let NH-site be the number of protons contributing to the signal at the site of deuteration in the non-deuterated compound (usually 1, 2, or 3).

-

Let Nref be the number of protons contributing to the internal reference signal.

-

The percentage of hydrogen remaining at the deuteration site is calculated as: %H = [(I_H-site / N_H-site) / (I_ref / N_ref)] * 100

-

The percentage of deuterium incorporation is then: %D = 100 - %H

-

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of deuterium-labeled compounds in pharmacology.

Caption: The Deuterium Kinetic Isotope Effect on Drug Metabolism.

Caption: Metabolic Shunting due to Deuterium Substitution.

Caption: Workflow for a Pharmacokinetic Study using a Deuterated Internal Standard.

Conclusion

The application of deuterium-labeled compounds has transitioned from a niche academic tool to a validated and impactful strategy in mainstream pharmaceutical development. The ability of the deuterium kinetic isotope effect to favorably modulate drug metabolism offers a powerful approach to creating safer and more effective medicines. As our understanding of metabolic pathways and the tools for synthesizing and analyzing deuterated compounds continue to advance, the "deuterium switch" is poised to play an increasingly significant role in the future of drug discovery and development. This guide provides a foundational understanding and practical methodologies for researchers and professionals to explore and implement this promising technology in their own work.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.bu.edu [sites.bu.edu]

- 6. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mdpi.com [mdpi.com]

- 9. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. NMR Sample Preparation [nmr.chem.umn.edu]